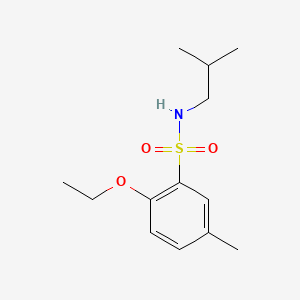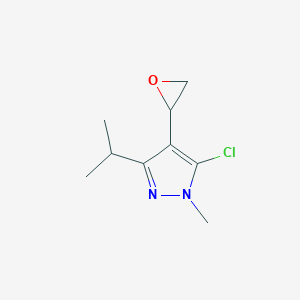![molecular formula C15H10Cl2F3NOS B2443366 2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 306732-48-9](/img/structure/B2443366.png)
2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an acetamide group (-CONH2), a sulfanyl group (-SH), and a trifluoromethyl group (-CF3). The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the acetamide group might undergo hydrolysis, and the sulfanyl group could participate in oxidation-reduction reactions. The trifluoromethyl group, being electron-withdrawing, could influence the reactivity of the rest of the molecule .Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Molecular Structure Analysis
The compound has been characterized for vibrational signatures using Raman and Fourier transform infrared spectroscopy. This is compared with ab initio calculations. Density functional theory (DFT) models help explore geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers of the compound. These studies are vital for understanding the compound's molecular structure and stability (Mary, Pradhan, & James, 2022).Antimicrobial Studies
Sulfanilamide derivatives, which include similar molecular structures, have been explored for their antibacterial and antifungal activities. These studies are essential in determining the potential use of these compounds as antimicrobial agents (Lahtinen et al., 2014).Conformational Studies and Quantum Chemical Calculations
The conformations of similar acetamide compounds have been studied using the dipole moment method and quantum chemical calculations. This research is crucial for understanding the compound's physical properties and potential applications in various fields (Ishmaeva et al., 2015).Pharmacokinetic Properties and In-silico Docking
The pharmacokinetic properties of related compounds have been investigated through absorption, distribution, metabolism, excretion, and toxicity results. In-silico docking studies show inhibition activity against viruses, indicating potential therapeutic applications (Mary, Pradhan, & James, 2022).Synthesis and Characterization for Potential Pesticide Use
Derivatives of this compound have been characterized by X-ray powder diffraction, indicating potential applications as pesticides. Understanding these compounds' crystal structures is crucial for their development and use in agricultural settings (Olszewska, Pikus, & Tarasiuk, 2008).Anticancer Evaluation
Similar compounds have been evaluated for their anticancer activities. These studies include screening against cancer cell lines and molecular docking to understand their mechanism of action. This research is vital for developing new anticancer therapies (Zyabrev et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NOS/c16-9-1-4-11(5-2-9)23-8-14(22)21-10-3-6-13(17)12(7-10)15(18,19)20/h1-7H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWJRASIGNBYPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2443284.png)
![6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2443286.png)

![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2443291.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2443293.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2443294.png)
![5-(4-chlorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2443295.png)
![ethyl 4-{[7-(3-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2443296.png)

![4-[2-(2-Fluorophenoxy)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2443301.png)
![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2443302.png)

